Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)piperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H15FN4.H2O4S/c2*12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h2*1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGVOVRAYKQAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=N)N.C1CN(CCN1C2=CC=CC=C2F)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32F2N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid is a piperazine derivative notable for its potential pharmacological applications. This compound's unique structure, characterized by the incorporation of a fluorinated phenyl group and carboximidamide functionalities, suggests significant interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

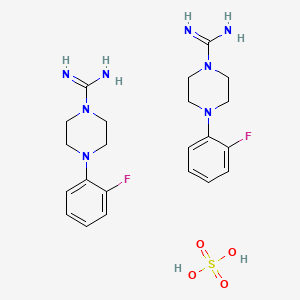

The chemical formula of Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid is . The addition of sulfuric acid enhances the compound's solubility and stability, which are important for its biological activity. The molecular structure can be represented as follows:

Biological Activity and Pharmacological Profiles

Research indicates potential pharmacological effects of this compound. In vitro studies suggest that derivatives with similar structures can exhibit various activities, including:

- Antidepressant Effects : Compounds structurally related to piperazines have shown promise in alleviating symptoms of depression.

- Antipsychotic Properties : Some derivatives are being explored as potential treatments for psychotic disorders due to their receptor affinity profiles.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid | Fluorine substitution on phenyl ring | Enhanced lipophilicity and metabolic stability |

| Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid | Methoxy group on phenyl ring | Potentially different receptor affinity |

| Bis(4-(3-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid | Different methoxy positioning | Variations in biological activity |

Case Studies and Research Findings

While specific case studies on Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid are scarce, related research provides insights into its potential applications:

- Piperazine Derivatives as Antidepressants : A study highlighted the efficacy of certain piperazine derivatives in preclinical models of depression, showing significant improvements in behavioral tests (e.g., forced swim test) .

- Impact on Neurotransmitter Systems : Investigations into structurally similar compounds revealed their ability to modulate serotonin and dopamine receptors, suggesting a pathway for therapeutic effects in mood disorders .

- Pharmacokinetic Properties : Research indicates that modifications in the piperazine structure can lead to improved pharmacokinetic profiles, enhancing bioavailability and reducing side effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carboximidamide derivatives vary in substituents, counterions, and biological profiles. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects: Fluorine Position: The 2-fluorophenyl derivative (main compound) may exhibit distinct steric and electronic properties compared to its 4-fluoro isomer (e.g., altered receptor binding due to ortho-substitution) . Chlorine vs. Fluorine: The 4-chlorophenyl analog (CAS 17238-49-2) has a higher molecular weight (333.78 vs.

Counterion Impact :

- Sulfate salts (e.g., main compound, 4-chlorophenyl analog) generally exhibit higher aqueous solubility than hydrochlorides, which could enhance pharmacokinetic profiles .

Synthesis and Availability :

- Hydrochloride derivatives (e.g., compounds 13–15 in ) show variable yields (31–61%), with trifluoromethyl-substituted analogs being synthetically challenging (31% yield) .

- Sulfate salts are commercially available (e.g., CymitQuimica), indicating their utility in medicinal chemistry .

Fluorinated analogs (e.g., 2- or 4-fluorophenyl) may improve metabolic stability compared to non-halogenated derivatives .

Preparation Methods

Starting Materials and Initial Reactions

Fluorinated Aromatic Precursors: The synthesis often begins with compounds such as 4-bromo-2-fluorobenzonitrile or 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b]triazin-2-yl)benzoic acid derivatives. These are subjected to nucleophilic substitution or organometallic addition reactions to introduce the piperazine or related moieties.

Nucleophilic Substitution: For example, 1-bis(4-fluorophenyl)methyl piperazine is synthesized via nucleophilic substitution of halogenated analogues, providing a fluorinated benzhydrylpiperazine building block crucial for further functionalization.

Hydrazone Formation and Cyclization

The intermediate hydrazones, specifically (2E,2'E)-2,2'-(1-(4-cyano-3-fluorophenyl)ethane-1,2-diylidene)bis(hydrazine-1-carboximidamide), are formed by reacting appropriate fluorinated aromatic compounds with aminoguanidine hydrochloride in acidic media (e.g., propionic acid and HCl).

This reaction mixture is heated to about 70 °C and stirred for several hours to convert the E,E-isomer to the E,Z-isomer, which then undergoes cyclization to form the triazine ring system under basic conditions (e.g., NaOH) at elevated temperatures (70-90 °C).

Salt Formation and Purification

The final compound is isolated as a sulfuric acid salt by treatment with sulfuric acid or hydrochloric acid followed by crystallization using solvents such as acetone and water mixtures.

The crystallization process involves controlled cooling and seeding to obtain high-purity crystalline material, followed by filtration, washing, and drying under vacuum with nitrogen blowing to remove residual solvents.

Detailed Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | Reaction of 4-bromo-2-fluorobenzonitrile with organometallic reagents at -10 °C to 5 °C | Use of Isopropylmagnesium chloride lithium chloride complex in Methyl-THF solvent |

| Hydrazone formation | Heating at ca. 70 °C for 4 hours in propionic acid and 2-propanol with aminoguanidine hydrochloride | Acidic medium with HCl; conversion of E,E to E,Z isomer |

| Cyclization | Heating with NaOH solution (15%, 4.5 eq.) at 70-90 °C for 20 hours | Distillation to remove solvent and maintain temperature |

| Crystallization and salt formation | Cooling from 55 °C to 0 °C with acetone-water anti-solvent system; seeding with acetone suspension | Filtration and washing with acetone/water mixtures; drying under vacuum and nitrogen flow |

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-bromo-2-fluorobenzonitrile + organometallic complex | -10 to 5 | 1-2 hours | Intermediate for hydrazone formation |

| Hydrazone formation | Aminoguanidine hydrochloride, propionic acid, HCl | ~70 | 4 hours | E,E to E,Z isomer conversion |

| Cyclization | NaOH (15%), solvent distillation | 70-90 | 20 hours | Formation of triazine ring |

| Salt formation/crystallization | Sulfuric acid, acetone/water anti-solvent | 0 to 55 | Cooling over several hours | High purity salt obtained |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide) sulfuric acid, and how can reaction parameters be optimized for academic-scale production?

- Methodology :

-

Step 1 : Start with 1,2-diamine derivatives (e.g., 4-(2-fluorophenyl)piperazine) and sulfonamide precursors. Cyclization reactions using DBU as a base and sulfonylating agents (e.g., trichloroacetate salts) are common .

-

Step 2 : Optimize reaction conditions (temperature, solvent, stoichiometry) using Design of Experiments (DoE) to minimize side products. For example, ethanol at 330 K facilitates crystallization .

-

Step 3 : Purify via recrystallization (ethanol/water systems) and confirm purity via HPLC or XRPD .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 320–340 K | Higher yields at 330 K |

| Solvent | Ethanol/water (3:1) | Improves crystallization |

| Reaction Time | 2–4 hours | Prevents over-oxidation |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and detecting impurities?

- Analytical Workflow :

-

Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm fluorophenyl group positioning and -NMR for piperazine ring protons .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (333.4 g/mol) and detect sulfonic acid adducts .

-

HPLC : Reverse-phase C18 columns with UV detection (254 nm) to resolve stereoisomers (e.g., epimers) and quantify impurities (<0.5%) .

- Common Impurities :

| Impurity Type | Source | Detection Method |

|---|---|---|

| Unreacted dihaloalkanes | Incomplete cyclization | GC-MS |

| Stereoisomers | Chiral centers | Chiral HPLC |

Q. What are the key structural features revealed by X-ray crystallography, and how do they influence reactivity?

- Structural Insights :

- Dihedral angle of 68.64° between fluorophenyl groups creates steric hindrance, limiting nucleophilic attack at the piperazine nitrogen .

- Sulfuric acid forms hydrogen bonds with trichloroacetate counterions, stabilizing the crystal lattice .

- Reactivity Implications :

- The electron-withdrawing fluorine atoms reduce basicity of the piperazine nitrogen, affecting protonation in acidic conditions .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict reaction pathways and optimize conditions for this compound?

- Approach :

- Use quantum chemical calculations (e.g., DFT) to model transition states for cyclization and sulfonation steps .

- Apply machine learning (ML) to historical reaction data (e.g., solvent polarity, temperature) to predict optimal yields .

Q. What strategies are effective in resolving contradictory biological activity data across studies (e.g., receptor binding vs. enzyme inhibition)?

- Methodological Framework :

- Step 1 : Validate assay conditions (pH, ionic strength) using control compounds (e.g., flunarizine for calcium channel blocking) .

- Step 2 : Conduct dose-response studies to differentiate non-specific binding (e.g., via SPR or ITC) .

- Step 3 : Use molecular docking to identify binding site conflicts (e.g., fluorophenyl vs. sulfonamide interactions) .

Q. How can researchers design experiments to isolate and study stereoisomers of this compound?

- Separation Strategies :

- Chromatography : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve epimers .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

- Characterization :

- Compare -NMR coupling constants (e.g., J = 6–8 Hz for cis vs. trans isomers) .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Protocol :

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS .

- pH Stability : Use buffer systems (e.g., HEPES for pH 7.4, citrate for pH 3.0) and track sulfonic acid byproduct formation .

Q. How can reaction mechanisms involving sulfuric acid be analyzed to improve yield and selectivity?

- Mechanistic Probes :

- Isotopic labeling () to track sulfonation pathways .

- In situ IR spectroscopy to monitor sulfonic acid intermediate formation .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.